NCGC00138783: A Small Molecule Antagonist of the CD47-SIRPα Immune Checkpoint
NCGC00138783: A Small Molecule Antagonist of the CD47-SIRPα Immune Checkpoint
A Technical Guide for Researchers and Drug Development Professionals
Abstract
NCGC00138783 is a novel small molecule inhibitor of the CD47-SIRPα signaling pathway, a critical regulator of the innate immune response. By disrupting the "don't eat me" signal provided by CD47 on cancer cells to SIRPα on macrophages, NCGC00138783 enhances phagocytosis of tumor cells and represents a promising therapeutic strategy in oncology. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of NCGC00138783, intended for researchers, scientists, and drug development professionals. Detailed experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows are presented to facilitate further investigation and development of this and similar molecules.
Discovery of NCGC00138783
NCGC00138783 was identified through a quantitative high-throughput screening (qHTS) campaign of a large chemical library.[1] The screening utilized two distinct biochemical assays to identify compounds that disrupt the interaction between the extracellular domains of CD47 and SIRPα: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and a bead-based luminescent oxygen channeling assay (AlphaScreen).[1] The dual-assay approach was employed to minimize the identification of false positives arising from assay-specific interference.
Synthesis of NCGC00138783
While a detailed, step-by-step synthesis protocol for NCGC00138783 has not been publicly disclosed in a single source, the core chemical scaffold is a 2-((2-(2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl)-5,6-dihydro-[1][2][3]triazolo[1,5-c]quinazolin-5-yl)thio)butanal. The synthesis of the pyrazolo[1,5-c]quinazoline core can be achieved through various synthetic routes, including copper-catalyzed domino reactions of o-alkenyl aromatic isocyanides with diazo compounds. Further functionalization of this core structure would be required to yield NCGC00138783.
Mechanism of Action: The CD47-SIRPα Signaling Pathway
The CD47-SIRPα axis is a key innate immune checkpoint. CD47, a transmembrane protein, is ubiquitously expressed on the surface of healthy cells and interacts with its receptor, Signal-Regulatory Protein Alpha (SIRPα), which is predominantly expressed on myeloid cells such as macrophages. This interaction delivers an inhibitory signal, often referred to as a "don't eat me" signal, which prevents the phagocytosis of healthy cells. Many cancer cells exploit this mechanism to evade immune surveillance by overexpressing CD47.
NCGC00138783 acts as an antagonist of this pathway by directly binding to SIRPα and blocking its interaction with CD47. This disruption of the inhibitory signal allows for the recognition and engulfment of cancer cells by macrophages.
Quantitative Data
The inhibitory activity of NCGC00138783 on the CD47-SIRPα interaction has been quantified using various assays. The following table summarizes the key quantitative data reported for this compound.
| Assay Format | Parameter | Value | Reference |
| TR-FRET | IC50 | 50 µM | |
| AlphaScreen | IC50 | ~60 µM |
Experimental Protocols
Quantitative High-Throughput Screening (qHTS) Workflow
The discovery of NCGC00138783 involved a multi-step qHTS workflow designed to identify and validate inhibitors of the CD47-SIRPα interaction.
TR-FRET Assay Protocol
The TR-FRET assay measures the proximity of biotinylated SIRPα and His-tagged CD47.
-
Reagents:
-
Assay Buffer: Specific buffer composition as described in the primary literature.
-
Biotinylated SIRPα
-
His-tagged CD47
-
Europium cryptate-labeled anti-His antibody (Donor)
-
Streptavidin-XL665 (Acceptor)
-
-
Procedure:
-
Add test compounds to a 1536-well plate.
-
Add a solution containing biotinylated SIRPα and His-tagged CD47 to the wells.
-
Incubate at room temperature.
-
Add a solution containing the donor and acceptor fluorophores.
-
Incubate at room temperature.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the FRET ratio (665 nm / 620 nm) to determine the level of inhibition.
-
AlphaScreen Assay Protocol
The AlphaScreen assay is a bead-based proximity assay used as an orthogonal screen to confirm hits from the primary TR-FRET screen.
-
Reagents:
-
Assay Buffer
-
Biotinylated SIRPα
-
His-tagged CD47
-
Streptavidin-coated Donor beads
-
Anti-His-coated Acceptor beads
-
-
Procedure:
-
Add test compounds to a 1536-well plate.
-
Add a solution containing biotinylated SIRPα and His-tagged CD47 to the wells.
-
Incubate at room temperature.
-
Add a suspension of Donor and Acceptor beads.
-
Incubate in the dark at room temperature.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Future Directions
NCGC00138783 serves as a valuable tool compound for studying the biology of the CD47-SIRPα axis and as a starting point for the development of more potent and drug-like small molecule inhibitors. Further medicinal chemistry efforts could focus on improving the potency and pharmacokinetic properties of this chemical series. Additionally, in vivo studies are warranted to evaluate the efficacy and safety of NCGC00138783 and its analogs in relevant cancer models. The development of orally bioavailable small molecule inhibitors of the CD47-SIRPα pathway holds the potential to offer a more convenient and potentially safer alternative to antibody-based therapies.
References
- 1. Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrazolo[1,5-c]quinazoline derivatives through the copper-catalyzed domino reaction of o-alkenyl aromatic isocyanides with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]

Structure inferred from description
Structure inferred from description